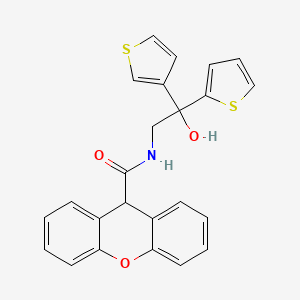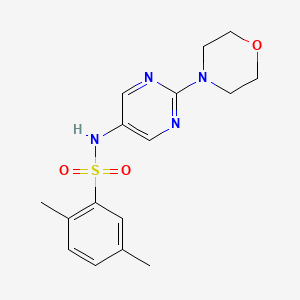
4-Methoxy-3-methylthiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methylthiophenol: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophenol, where the phenyl ring is substituted with a methoxy group at the fourth position and a methyl group at the third position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing 4-Methoxy-3-methylthiophenol involves the aromatic substitution of a suitable precursor. For instance, starting with 4-methoxyphenol, a methyl group can be introduced at the third position using Friedel-Crafts alkylation.
Reduction of Disulfides: Another method involves the reduction of corresponding disulfides.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methoxy-3-methylthiophenol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiolates using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4).
Substitution: Bromine (Br2), nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Self-Assembled Monolayers (SAMs): 4-Methoxy-3-methylthiophenol is used in the preparation of self-assembled monolayers on gold surfaces, which are important in surface chemistry and nanotechnology.
Biology and Medicine:
Bioconjugation: The thiol group in this compound allows it to form strong bonds with proteins and other biomolecules, making it useful in bioconjugation techniques.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Reactivity: The thiol group in 4-Methoxy-3-methylthiophenol is highly reactive and can form strong covalent bonds with metal ions and other electrophiles.
Aromatic Ring Substitution: The presence of the methoxy and methyl groups on the aromatic ring influences the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
4-Methoxythiophenol: Similar to 4-Methoxy-3-methylthiophenol but lacks the methyl group at the third position.
3-Methoxythiophenol: Similar but with the methoxy group at the third position instead of the fourth.
4-Methylthiophenol: Similar but lacks the methoxy group.
Uniqueness:
Properties
IUPAC Name |
4-methoxy-3-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITXHRHLDUBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)

![(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide](/img/structure/B2471623.png)
![6-(2-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2471625.png)

![N-(3,5-dimethylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2471627.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2471629.png)



![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)
![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)
